5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
Properties
IUPAC Name |
(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c14-13-15-10-6-7-16(8-11(10)18-13)12(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQJRKQYVDFSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162797 | |
| Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17899-57-9 | |
| Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17899-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Ring Formation via Sulfur Incorporation
A foundational approach involves constructing the thiazolo[5,4-c]pyridine scaffold through cyclocondensation. In a patented method, piperidone derivatives are treated with phosphorus sulfides (e.g., P₄S₁₀) to form the thiazole ring. For example, 4-piperidone is reacted with thiourea in the presence of sulfur, yielding 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an intermediate. This intermediate is subsequently functionalized at the 5-position via Friedel-Crafts acylation using benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃), achieving the 5-benzoyl derivative in 68–72% yield.
Key reaction parameters include:
-
Temperature : 110–130°C for cyclocondensation
-
Solvent : Toluene or dichloroethane for acylation
-
Catalyst : AlCl₃ (1.2 equiv) for benzoylation
One-Pot Cyclization Using Cyanamide
Functionalization of Preformed Thiazolo[5,4-c]pyridine Intermediates
N-Benzoylation of 2-Aminothiazolo[5,4-c]pyridine
Post-cyclization benzoylation is a critical step. A study optimized this using Schotten-Baumann conditions: 2-aminothiazolo[5,4-c]pyridine is suspended in aqueous NaOH, and benzoyl chloride is added dropwise at 0°C. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon. The product precipitates at pH 7–8, yielding 5-benzoyl-4H,6H,7H-thiazolo[5,4-c]pyridin-2-amine in 85% yield after recrystallization from ethanol.
Table 1 : Optimization of Benzoylation Conditions
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H₂O | NaOH | 0 | 85 |
| 2 | THF | Et₃N | 25 | 72 |
| 3 | DCM | Pyridine | -10 | 68 |
Reductive Amination for N-Substitution
In a divergent approach, the 5-position is functionalized prior to thiazole ring closure. 4-Piperidone is first benzoylated using benzaldehyde and NaBH₃CN in methanol, yielding 5-benzyl-4-piperidone. Subsequent treatment with thiourea and iodine in DMF forms the thiazolo ring via oxidative cyclization, achieving a 60% overall yield. While this method offers flexibility in N-substitution, it introduces competing pathways requiring rigorous purification.
Catalytic Cross-Dehydrogenative Coupling (CDC) Approaches
Oxidative Annulation with β-Diketones
Inspired by pyrazolo[1,5-a]pyridine syntheses, a CDC strategy employs N-amino-2-iminopyridines and β-diketones. Under oxygen atmosphere in ethanol with acetic acid, the enol form of acetylacetone undergoes nucleophilic addition to the iminopyridine, followed by oxidative dehydrogenation to form the thiazolo ring. Adapting this to thiazolo[5,4-c]pyridines requires substituting β-diketones with thiocarbonyl equivalents, a transformation achieving 55–60% yields in preliminary trials.
Mechanistic Pathway :
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Enolization of β-diketone → Nucleophilic attack on iminopyridine
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Oxidative dehydrogenation (O₂, AcOH) → Cyclization
Advanced Metal-Mediated Syntheses
Palladium-Catalyzed C–H Activation
Recent advances utilize Pd(OAc)₂ with directing groups to effect intramolecular C–H thiolation. A substrate bearing a 2-aminopyridine moiety and a proximal thioester undergoes cyclization at 120°C in DMF, forming the thiazolo ring regioselectively. Subsequent benzoylation under Miyaura conditions completes the synthesis. This method offers superior regiocontrol but requires expensive catalysts.
Copper-Promoted Cyclization
Copper bromide (CuBr₂) in acetonitrile facilitates oxidative coupling between 2-aminopyridines and benzoyl thioureas. The reaction proceeds through a thiyl radical intermediate, forming the C–S bond at the 4-position of the pyridine. Yields reach 70% with 10 mol% CuBr₂ at 80°C.
Analytical Validation and Characterization
Spectroscopic Confirmation
1H NMR (500 MHz, CD₃OD): δ 8.57 (d, J = 8.5 Hz, 1H, H-4), 7.80 (d, J = 8.5 Hz, 1H, H-5), 4.85 (s, 2H, H-8), and aromatic protons at 7.35–7.45 ppm (benzoyl).
13C NMR (125 MHz, CD₃OD): δ 183.8 (C=O), 169.4 (C-2), 147.5 (C-3a), 134.6 (C-4), 120.9 (C-5), 163.7 (C-6), 159.2 (C-7a), 65.8 (C-8).
Chemical Reactions Analysis
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group in the thiazolo ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine as an anticancer agent. The compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, derivatives of thiazolo-pyridine compounds have been evaluated for their cytotoxic effects against lung carcinoma (A549) and leukemia cell lines (MV4-11 and K562), demonstrating significant inhibitory concentrations (IC50) in the low micromolar range .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Its derivatives have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as chloramphenicol and ampicillin .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties as well. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Synthesis Techniques
The synthesis of this compound involves various synthetic strategies that enhance yield and purity. Common methods include:
- Condensation Reactions : Utilizing benzoyl chloride with thiazole derivatives under basic conditions to form the desired thiazolo-pyridine structure.
- Cyclization Techniques : Employing cyclization reactions involving thiourea derivatives to construct the thiazole ring efficiently.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolo-pyridine scaffold can significantly influence its pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 5 | Enhanced anticancer potency |
| Electron-withdrawing groups | Increased antimicrobial efficacy |
Anticancer Efficacy
A study investigated the anticancer effects of various thiazolo-pyridine derivatives on colorectal cancer cells. The results indicated that compounds with specific substitutions exhibited IC50 values as low as 0.041 µM against A549 cells, showcasing their potential as effective therapeutic agents .
Antimicrobial Activity
Another case study evaluated the antimicrobial activity of synthesized derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives had MIC values ranging from 12.5 to 25 µg/ml, indicating strong antibacterial properties compared to standard treatments .
Mechanism of Action
The mechanism of action of 5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazolopyridines are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Commercial Availability and Cost
- 5-Benzoyl Derivative: Not explicitly priced in the evidence, but analogs like 5-benzyl-thiazolopyridine (1g = €1,299) indicate high costs due to complex synthesis .
- Discontinued Analogs : Derivatives like 5-(propan-2-yl)-thiazolopyridin-2-amine are discontinued, reflecting synthetic or commercial challenges .
Biological Activity
5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound notable for its unique thiazolo-pyridine structure. With a molecular formula of C13H13N3OS and a molecular weight of 259.33 g/mol, this compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects.
Chemical Structure and Properties
The compound features a benzoyl group attached to the thiazolo ring, contributing to its distinctive chemical properties. The synthesis typically involves multicomponent reactions with various reagents leading to derivatives that exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3OS |
| Molecular Weight | 259.33 g/mol |
| CAS Number | 17899-57-9 |
| IUPAC Name | (2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-phenylmethanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can modulate the activity of enzymes and receptors by binding to their active sites. For instance, it may inhibit certain enzymes involved in cancer progression or microbial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyridine derivatives. In vitro testing has shown that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines.
-
Cytotoxicity Testing : The compound was tested against human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung). The results indicated promising IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Cell Line IC50 (μM) Reference Compound IC50 (μM) MCF-7 10.39 - 14.34 19.35 HCT-116 6.90 11.26 A549 Not specified Not specified - Case Studies : A study published in Scientific Reports demonstrated that thiazolopyridine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic factors in treated cells .
Antimicrobial Activity
Beyond anticancer properties, derivatives of this compound have been assessed for antimicrobial activity against various pathogens. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria.
Synthesis and Derivative Exploration
The synthesis of this compound involves reactions with aldehydes and active methylene compounds under catalytic conditions. Research has focused on modifying the benzoyl group to enhance biological activity.
Comparative Studies
Comparative studies with similar compounds indicate that structural modifications can significantly influence biological activity. For example:
| Compound | Biological Activity |
|---|---|
| 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid | Moderate anticancer activity |
| 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine | Enhanced antimicrobial effects |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing thiazolo-pyridine derivatives like 5-benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine?
Answer:
Thiazolo-pyridine derivatives are typically synthesized via cyclization reactions. For example, analogous compounds (e.g., thiazolo[4,5-d]pyrimidines) are prepared by refluxing precursors in POCl₃, followed by neutralization with ice water to precipitate the product . Key steps include:
- Cyclization : Use of phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) to promote ring closure.
- Purification : Isolation via filtration and washing with cold solvents to remove impurities.
- Characterization : Confirmation via -NMR (e.g., δ 4.38 for CH₂ groups) and mass spectrometry (e.g., [M+H]⁺ peaks) .
Basic: How can researchers determine the purity and structural identity of this compound post-synthesis?
Answer:
Purity and structure are validated using:
- Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress (e.g., EtOAc/hexanes solvent systems) .
- Spectroscopy :
- Thermal analysis : Melting point determination (e.g., 217–219°C for related compounds) .
Basic: What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
Answer:
Key properties include:
- Solubility : Predominantly in polar aprotic solvents (e.g., DMSO, acetone) based on hydrogen-bond acceptor/donor counts (4/1, respectively) .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions due to the thiazole ring. Store in inert atmospheres at –20°C for long-term stability.
- LogP : Estimated ~1.2 (XlogP), indicating moderate hydrophobicity suitable for cell-based assays .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Computational approaches include:
- Reaction path searching : Quantum chemical calculations (e.g., DFT) to model cyclization energetics and identify transition states .
- Machine learning : Training models on existing thiazolo-pyridine synthesis data to predict optimal solvents, temperatures, and catalysts.
- Feedback loops : Iterative refinement using experimental data (e.g., yields, side products) to improve computational accuracy .
Advanced: How should researchers address contradictory bioactivity data in thiazolo-pyridine derivatives?
Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values) can arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences.
- Structural analogs : Compare activity trends across derivatives (e.g., substituent effects on Sp1–Sp5 receptor binding in screening tables) .
- Dose-response curves : Use nonlinear regression models to validate potency thresholds and eliminate outliers .
Advanced: What strategies resolve spectral data ambiguities (e.g., overlapping NMR peaks)?
Answer:
- 2D NMR : Employ - HSQC/HMBC to assign coupled protons and carbons in crowded regions (e.g., δ 4.38–7.49 for aromatic/heterocyclic protons) .
- Isotopic labeling : Synthesize - or -labeled analogs to simplify signal assignment.
- Density functional theory (DFT) : Predict chemical shifts using computational NMR tools (e.g., Gaussian) and cross-validate with experimental data .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric replacement : Substitute benzoyl groups with trifluoromethyl pyridyl moieties to enhance metabolic resistance (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives) .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to modulate bioavailability.
- SAR studies : Systematically vary substituents (e.g., methyl, chloro) and correlate with pharmacokinetic profiles .
Advanced: What in vitro models are suitable for evaluating the compound’s mechanism of action?
Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence polarization (FP) or TR-FRET techniques.
- Cell-based models : Use reporter gene assays (e.g., luciferase) in cancer cell lines (e.g., HeLa, MCF-7) to assess pathway modulation.
- Binding studies : Surface plasmon resonance (SPR) or ITC to quantify affinity for receptors (e.g., Sp1–Sp5 in screening data) .
Table 1: Key Physicochemical and Spectral Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~309 g/mol (analogous compound) | |
| XlogP | 1.2 | |
| -NMR (δ) | 4.38 (CH₂), 7.24–7.49 (aromatic) | |
| Stability | Stable at –20°C in inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
